Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a fluorine atom, and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a bromophenylboronic acid reacts with a pyrazole derivative in the presence of a palladium catalyst.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Phenyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluorine groups can enhance binding affinity and specificity to these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
- Ethyl 2-(2-bromophenyl)acetamide
- 1-Bromo-2-ethylbenzene
- 2-(2-Bromophenyl)-1H-indole
Comparison: Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate is unique due to the presence of both a bromophenyl group and a fluorine atom on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced pharmacological properties or different reactivity patterns in chemical reactions.
Biological Activity
Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, recognized for its significant biological activity across various domains, including medicinal chemistry and material science. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
- Chemical Name : this compound
- CAS Number : 1269294-11-2
- Molecular Formula : C12H10BrFN2O2
- Molar Mass : 313.122 g/mol
The compound features a unique structure that includes a bromophenyl group, a fluorine atom, and an ethyl ester group attached to the pyrazole ring. These structural characteristics contribute to its biological properties and potential applications in drug development.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
- Introduction of the Bromophenyl Group : Utilizes a Suzuki-Miyaura cross-coupling reaction with bromophenylboronic acid.
- Fluorination : Conducted using fluorinating agents like Selectfluor.
- Esterification : Final step involves esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.
This compound exhibits its biological activity primarily through interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity and specificity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, contributing to its anti-inflammatory and anticancer properties.
- Receptor Modulation : It may act on specific receptors, influencing cellular signaling pathways critical for tumor growth and inflammation.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, have demonstrated significant anticancer properties:
- In vitro Studies : Showed effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells.
- In vivo Studies : Indicated potential for inhibiting tumor growth in animal models.
Anti-inflammatory and Antimicrobial Properties
Several studies have highlighted the anti-inflammatory and antimicrobial activities associated with this compound:
- Anti-inflammatory Activity : this compound has been reported to reduce inflammation markers in various models.
- Antimicrobial Activity : Exhibited notable antibacterial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-(2-bromophenyl)acetamide | Bromophenyl group | Moderate antibacterial |
1-Bromo-2-ethylbenzene | No fluorine | Limited anticancer |
2-(2-Bromophenyl)-1H-indole | Indole structure | Anticancer activity |
This compound stands out due to its dual functionality from both bromine and fluorine substitutions, enhancing its pharmacological profile compared to these compounds.
Case Studies
Recent studies have explored the efficacy of this compound in specific contexts:
-
Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of lung cancer cells through apoptosis induction.
"The compound showed a dose-dependent inhibition of cell growth in lung cancer models" .
-
Inflammatory Response Modulation : Another research highlighted its ability to reduce cytokine levels in models of acute inflammation.
"this compound effectively decreased TNF-alpha production" .
Properties
IUPAC Name |
ethyl 1-(2-bromophenyl)-5-fluoropyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJKROFUCSGPOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693326 |
Source
|
Record name | Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269294-11-2 |
Source
|
Record name | Ethyl 1-(2-bromophenyl)-5-fluoro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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